1-Methyl-N-[2-methyl-4-oxo-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-D]pyrimidin-3(5H)-YL]-1H-pyrazole-3-carboxamide
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Overview
Description
1-Methyl-N-[2-methyl-4-oxo-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-D]pyrimidin-3(5H)-YL]-1H-pyrazole-3-carboxamide is a complex heterocyclic compound It features a unique structure combining a pyrazole ring, a pyrimidine ring, and a thieno ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-N-[2-methyl-4-oxo-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-D]pyrimidin-3(5H)-YL]-1H-pyrazole-3-carboxamide typically involves multi-step organic synthesis
Formation of Thieno[2,3-D]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions. Common reagents include sulfur-containing compounds and nitrogen sources.
Introduction of Pyrazole Ring: The pyrazole ring is typically introduced through a condensation reaction involving hydrazine derivatives and β-diketones.
Carboxamide Formation: The final step involves the formation of the carboxamide group through the reaction of the pyrazole intermediate with an appropriate carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-N-[2-methyl-4-oxo-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-D]pyrimidin-3(5H)-YL]-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules. Its heterocyclic nature makes it a valuable scaffold in synthetic organic chemistry.
Biology
Biologically, this compound is investigated for its potential as a pharmaceutical agent. Its structure suggests possible interactions with biological targets, making it a candidate for drug development.
Medicine
In medicine, research focuses on its potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial activities. Its ability to interact with specific enzymes and receptors is of particular interest.
Industry
Industrially, this compound could be used in the development of new materials with unique electronic or optical properties. Its complex structure allows for a range of modifications, making it versatile for various applications.
Mechanism of Action
The mechanism of action of 1-Methyl-N-[2-methyl-4-oxo-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-D]pyrimidin-3(5H)-YL]-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound’s structure allows it to fit into active sites or binding pockets, modulating the activity of these targets.
Molecular Targets and Pathways
Enzymes: The compound may inhibit or activate enzymes involved in critical biological pathways.
Receptors: It could bind to receptors, altering signal transduction pathways.
Nucleic Acids: Interaction with DNA or RNA could affect gene expression or replication processes.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-3-oxo-2,3-dihydro-4-pyridinecarboxylic acid: Shares a similar core structure but lacks the thieno and pyrazole rings.
4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: Contains a pyrazole ring but differs significantly in other structural aspects.
Uniqueness
1-Methyl-N-[2-methyl-4-oxo-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-D]pyrimidin-3(5H)-YL]-1H-pyrazole-3-carboxamide is unique due to its combination of multiple heterocyclic rings, which confer distinct chemical and biological properties. This structural complexity allows for diverse interactions and applications, setting it apart from simpler analogs.
Properties
Molecular Formula |
C15H15N5O2S |
---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
1-methyl-N-(10-methyl-12-oxo-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-11-yl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C15H15N5O2S/c1-8-16-14-12(9-4-3-5-11(9)23-14)15(22)20(8)18-13(21)10-6-7-19(2)17-10/h6-7H,3-5H2,1-2H3,(H,18,21) |
InChI Key |
JPQVJIFQYWWPQC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C3=C(S2)CCC3)C(=O)N1NC(=O)C4=NN(C=C4)C |
Origin of Product |
United States |
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